2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
Description
The compound 2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (referred to here as the target compound) is a heterocyclic small molecule featuring a pyrimidine core substituted with cyclopropyl, dimethyl, and fluoropyrimidinyl-piperazine groups. Its molecular formula is C₁₉H₂₅FN₆, with a molecular weight of 356.44 g/mol . The SMILES notation (CCc1ncnc(c1F)N1CCN(CC1)c1nc(nc(c1C)C)C1CC1) highlights its structural complexity, including a piperazine linker bridging two pyrimidine rings, one of which is fluorinated.
Properties
IUPAC Name |
2-cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6/c1-11-12(2)21-15(13-3-4-13)22-16(11)23-5-7-24(8-6-23)17-14(18)9-19-10-20-17/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCMSPUTUDYSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC=C3F)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyclopropyl group, a piperazine moiety, and a fluoropyrimidine component, which may influence its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. Its structural complexity allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in signal transduction pathways. The fluoropyrimidine moiety may inhibit DNA synthesis or function, while the piperazine ring enhances binding affinity to proteins. This structural arrangement suggests that the compound could exhibit unique pharmacological properties based on its functional groups.
Biological Activity
Research indicates that compounds similar to this compound often demonstrate significant biological activities, including:
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
- Antidepressant Effects : Some derivatives exhibit monoamine oxidase (MAO) inhibition, which is relevant for treating mood disorders.
- Antipsychotic Properties : Certain piperazine derivatives have been evaluated for their efficacy in managing psychotic disorders.
Case Studies and Research Findings
- Monoamine Oxidase Inhibition :
- Cytotoxicity Assessment :
-
Antitumor Activity :
- Research has highlighted the potential of pyrimidine derivatives in cancer treatment, suggesting that modifications in structure can lead to enhanced antitumor efficacy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural motifs with several analogs, particularly in its use of fluorinated pyrimidines, piperazine/piperidine linkers, and heterocyclic substituents. Below is a detailed comparison based on structural features, molecular properties, and commercial availability:
Structural and Molecular Comparisons
Key Observations:
Complexity and Fluorination: The target compound (BK81815) is more structurally complex than simpler analogs like 2-cyanopyridine, which lacks fluorination and piperazine groups. Its fluorinated pyrimidine and cyclopropyl groups may enhance metabolic stability and target binding compared to non-fluorinated analogs .
Piperazine/Piperidine Linkers : Both BK81815 and the benzisoxazole-containing compound from utilize nitrogen-containing linkers (piperazine/piperidine), which are critical for conformational flexibility and receptor interaction. However, BK81815’s ethyl substituent on the fluoropyrimidine ring may sterically hinder interactions compared to the benzisoxazole analog’s planar aromatic system .
Functional Group Analysis
- Fluoropyrimidine vs. Benzisoxazole : The 5-fluoropyrimidine in BK81815 offers electronic effects (electron-withdrawing) that could enhance binding to ATP pockets in kinases. In contrast, the benzisoxazole group in ’s compound provides rigid aromaticity, favoring π-π stacking interactions .
- Cyclopropyl vs. Methyl Groups : The cyclopropyl substituent in BK81815 may improve pharmacokinetic properties by reducing oxidative metabolism compared to linear alkyl groups in other analogs .
Research and Commercial Considerations
- Synthesis Challenges : The target compound’s multi-step synthesis (implied by its high cost) likely involves palladium-catalyzed cross-coupling for pyrimidine-piperazine linkage and fluorination steps, which are sensitive to reaction conditions .
- Regulatory Status: None of the compared compounds are listed in pharmaceutical regulatory guidelines from , indicating they are likely preclinical research tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
